molecular formula C9H7NO B159674 4-(Pyridin-4-yl)but-3-yn-2-one CAS No. 138852-30-9

4-(Pyridin-4-yl)but-3-yn-2-one

Cat. No.: B159674
CAS No.: 138852-30-9
M. Wt: 145.16 g/mol
InChI Key: PREWLXZTKBBQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-4-yl)but-3-yn-2-one is a high-value chemical building block featuring a pyridine moiety linked to a ketone via an acetylene spacer. This structure is highly sought-after in medicinal chemistry for the synthesis of novel bioactive molecules, particularly in the field of oncology. Its primary research application lies in its role as a key precursor for the development of steroidal and non-steroidal compounds that target androgen signaling pathways . Scientific studies utilize this compound as a critical intermediate in the construction of complex heterocyclic systems, such as isoxazolyl steroids, which are investigated as potent inhibitors of enzymes like CYP17A1 (17α-hydroxylase/C17,20-lyase) . Inhibiting this enzyme is a validated therapeutic strategy for the treatment of prostate cancer, as it disrupts the biosynthesis of androgens that drive tumor growth . The acetylene ketone functionality allows for further chemical modifications through reactions such as nucleophilic addition and cyclocondensation, enabling researchers to explore diverse chemical space in drug discovery projects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138852-30-9

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

4-pyridin-4-ylbut-3-yn-2-one

InChI

InChI=1S/C9H7NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,1H3

InChI Key

PREWLXZTKBBQHJ-UHFFFAOYSA-N

SMILES

CC(=O)C#CC1=CC=NC=C1

Canonical SMILES

CC(=O)C#CC1=CC=NC=C1

Synonyms

3-Butyn-2-one,4-(4-pyridinyl)-(9CI)

Origin of Product

United States

Contextualization Within Pyridine and Butynone Chemistry

4-(Pyridin-4-yl)but-3-yn-2-one integrates two key chemical functionalities: a pyridine (B92270) ring and a butynone core. The pyridine ring, a heterocyclic aromatic compound, is a fundamental building block in many pharmaceuticals and agrochemicals due to its wide range of biological activities. ijpsonline.comnih.govmdpi.com The nitrogen atom in the pyridine ring can form hydrogen bonds, a crucial interaction for biological targets. nih.gov

The butynone substructure is a type of ynone, a class of organic compounds containing a ketone group conjugated with an alkyne. numberanalytics.com Ynones are versatile intermediates in organic synthesis, known for their participation in various cyclization and addition reactions. ijpsonline.comnumberanalytics.com Their unique reactivity allows for the construction of complex heterocyclic systems. numberanalytics.com The reactivity of the butanone portion includes its stability under normal conditions, though it can form peroxides over prolonged storage in the presence of oxygen. chemcess.com It can also undergo condensation reactions and is a precursor to various catalysts and other chemical products. chemcess.comwikipedia.org

The combination of these two moieties in this compound results in a molecule with a unique electronic and structural profile, making it a valuable tool for synthetic chemists.

Significance in Synthetic Organic Chemistry

The primary significance of 4-(Pyridin-4-yl)but-3-yn-2-one in synthetic organic chemistry lies in its utility as a versatile building block. Its synthesis is often achieved through a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. chimia.chwikipedia.orgresearchgate.net This reaction is typically catalyzed by palladium and copper complexes and can be performed under mild conditions. wikipedia.orgnih.gov For instance, the synthesis of related pyridyl-alkyne compounds has been achieved by reacting a halo-pyridine with an appropriate alkyne in the presence of a palladium catalyst. chimia.chresearchgate.net

Once synthesized, this compound can participate in a variety of chemical transformations. The ynone functionality is susceptible to nucleophilic attack, which can initiate a cascade of reactions to form more complex molecules. numberanalytics.com For example, ynones are key precursors in the synthesis of various heterocycles, including pyridines, quinolines, furans, and indoles. numberanalytics.com The Bohlmann-Rahtz pyridine (B92270) synthesis, for instance, utilizes the condensation of enamines with ethynylketones to generate substituted pyridines. organic-chemistry.org

The pyridine ring itself can also be a site of further functionalization. The nitrogen atom can be quaternized or oxidized, and the ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the presence of other substituents.

Overview of Research Trajectories

Transition-Metal Catalyzed Coupling Reactions

The formation of the C(sp)-C(sp²) bond between the pyridine ring and the alkyne is most commonly achieved through transition-metal catalyzed cross-coupling reactions. Palladium and copper catalysts are central to these transformations, offering efficient and reliable routes to the target molecule.

Sonogashira Coupling Approaches

The Sonogashira coupling is a cornerstone in the synthesis of aryl and heteroaryl alkynes, and it represents a primary method for the preparation of this compound. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govthieme-connect.comresearchgate.net

The general scheme for the Sonogashira coupling to produce the target compound involves the reaction of a 4-halopyridine (where the halogen is typically iodine or bromine) with 3-butyn-2-one. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and a copper(I) salt, such as copper(I) iodide. An amine base, such as triethylamine (B128534) or diisopropylethylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. fu-berlin.de

Key components and their roles in the Sonogashira coupling are summarized in the table below.

ComponentExample(s)Role
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyzes the oxidative addition and reductive elimination steps.
Copper(I) Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium center and influences its reactivity.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Neutralizes the generated acid and acts as a solvent.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Solubilizes the reactants and catalysts.

The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the yield and purity of the product. nih.gov For instance, copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst, such as the formation of homocoupled alkyne byproducts. organic-chemistry.org These methods often employ more sophisticated palladium catalysts or different reaction conditions.

Palladium-Catalyzed Cross-Coupling Strategies

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling methods can be conceptually applied to the synthesis of this compound. These include the Stille, Suzuki, and Negishi couplings, which involve the reaction of an organometallic reagent with an organic halide. orgsyn.orgnih.govwikipedia.org

Stille Coupling: This reaction would involve the coupling of a 4-stannylpyridine with an acetylenic halide or the coupling of a 4-halopyridine with an acetylenic stannane. The reactivity of alkynylstannanes makes them suitable for this transformation. nih.govwikipedia.org

Suzuki Coupling: In a Suzuki reaction, a 4-pyridylboronic acid or ester would be coupled with a halo-alkyne. While highly versatile for C-C bond formation, the preparation and stability of the required boronic acid derivatives can be a consideration. nih.govorganic-chemistry.org

Negishi Coupling: This method utilizes an organozinc reagent. The synthesis could proceed via the coupling of a 4-pyridylzinc halide with a suitable acetylenic electrophile. Negishi couplings are known for their high functional group tolerance. orgsyn.orgwikipedia.orgorgsyn.org

While these methods are well-established for the formation of C-C bonds involving pyridine rings, their specific application to the synthesis of this compound is less commonly reported in the literature compared to the more direct Sonogashira coupling.

Copper-Mediated Alkynylation Pathways

Copper catalysts can also be used independently to mediate the alkynylation of pyridines. These methods can involve the coupling of a terminal alkyne with a pyridine derivative, sometimes proceeding through a C-H activation mechanism.

One approach is the copper-catalyzed dearomative alkynylation of pyridines. In this type of reaction, a pyridine, a terminal alkyne, and a chloroformate react in the presence of a copper catalyst and a chiral ligand to yield an enantioenriched 2-alkynyl-1,2-dihydropyridine. researchgate.net Subsequent oxidation would be required to furnish the aromatic ynone.

Direct C-H alkynylation of pyridines catalyzed by copper has also been explored, offering a more atom-economical route by avoiding the need for pre-halogenated pyridines. researchgate.net These reactions, however, can face challenges with regioselectivity.

A summary of exemplary copper-catalyzed alkynylation conditions is provided in the table below.

Catalyst SystemSubstratesProduct Type
CuCl / Chiral LigandPyridine, Terminal Alkyne, Chloroformate2-Alkynyl-1,2-dihydropyridine
CuI / Lewis AcidQuinolone, Terminal AlkyneAlkynylated Dihydroquinolone
Cu(MeCN)₄PF₆ / LigandAzadiene, Terminal AlkyneDihydrobenzofuro[3,2-b]pyridine

Direct Alkynylation Procedures

Direct alkynylation refers to methods where the pyridine ring is directly functionalized with the alkyne moiety without the pre-functionalization typically required for cross-coupling reactions (e.g., halogenation). These methods often rely on C-H activation.

Palladium-catalyzed C-H alkynylation of heterocycles with haloalkynes is a known transformation that could be applied to the synthesis of the target compound. rsc.org This would involve the reaction of pyridine with a halo-butynone in the presence of a palladium catalyst.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. Several MCRs have been developed for the synthesis of substituted pyridines, some of which utilize ynones as key building blocks. sioc-journal.cnnih.govrsc.orgwhiterose.ac.uk

A general strategy involves the condensation of an ynone, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. wiley.com In the context of synthesizing this compound, a retrosynthetic analysis would suggest a disconnection that does not directly form the target molecule but rather a more complex pyridine derivative from which the target could be derived. A more direct, albeit complex, MCR could theoretically involve 4-formylpyridine, an acetylenic component, and an amine.

Alternative Synthetic Routes and Precursors

Alternative synthetic pathways to this compound often involve the use of different starting materials or a different order of bond-forming reactions.

One such strategy involves the synthesis of 4-ethynylpyridine (B1298661) as a key intermediate. tcichemicals.com This can be prepared via a Sonogashira coupling of a 4-halopyridine with a protected acetylene (B1199291), followed by deprotection. The resulting 4-ethynylpyridine can then be acylated to introduce the acetyl group, or coupled with a suitable electrophile to form the butenone side chain.

Another approach starts from picoline (4-methylpyridine). The picolinate (B1231196) anion can be generated and reacted with a suitable electrophile to build the carbon chain. For instance, reaction with an appropriate ester or acid chloride could lead to a precursor that can be subsequently oxidized to the target ynone. marshall.edu

Finally, the reaction of a 4-halopyridine with but-3-yn-2-ol via Sonogashira coupling, followed by oxidation of the secondary alcohol to the ketone, represents another viable route. This approach avoids the direct use of the potentially volatile and reactive but-3-yn-2-one.

A table of key precursors and their corresponding synthetic strategies is presented below.

PrecursorSynthetic Strategy
4-Halopyridine and 3-Butyn-2-oneSonogashira Coupling
4-Halopyridine and But-3-yn-2-olSonogashira Coupling followed by Oxidation
4-EthynylpyridineAcylation or further coupling
4-PicolineDeprotonation and reaction with an electrophile
4-Pyridylboronic acid and a halo-butynoneSuzuki Coupling

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic routes for a wide range of chemical compounds, including ynones like this compound. Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, these principles are primarily applied to the Sonogashira cross-coupling reaction, a fundamental method for forming the crucial carbon-carbon triple bond.

Key green strategies applicable to the synthesis of this compound include the use of eco-friendly solvents, the development of catalyst systems with reduced environmental impact, and the application of alternative energy sources to promote the reaction. Research into the synthesis of ynones and pyridine derivatives has highlighted several promising green approaches.

One significant advancement is the move towards palladium- and ligand-free reaction conditions. For instance, the use of reusable copper nanoparticle catalysts has been shown to be highly effective for the coupling of acyl chlorides and terminal alkynes to produce various ynones. rsc.orguib.no This method avoids the use of costly and toxic palladium catalysts and ligands, and the reaction can be carried out without a solvent, further enhancing its green credentials. rsc.orguib.no The catalyst can also be recovered and reused multiple times without a significant drop in its activity. rsc.org

Catalyst-free approaches have also been developed. For example, the reaction of alk-3-yn-1-ones with certain nucleophiles can be achieved with high atom economy under microwave irradiation in greener solvents like ethanol, or even at room temperature, completely avoiding the need for a metal catalyst. rsc.org

The choice of solvent is another critical aspect of green synthesis. Efforts have been made to replace traditional volatile organic solvents with more environmentally friendly alternatives. Water, ethanol, and ionic liquids have emerged as viable options for Sonogashira reactions. mdpi.comlucp.netmdpi.com In some cases, reactions can be performed under solvent-free conditions, which represents a significant step towards a more sustainable process. rsc.orguib.no

Furthermore, alternative energy sources such as microwave irradiation and ultrasound have been employed to accelerate reaction times and improve energy efficiency. rsc.orgijpsonline.comacs.org These methods can lead to higher yields and cleaner reaction profiles compared to conventional heating.

The table below summarizes various green chemistry approaches that could be adapted for the synthesis of this compound, based on findings for the synthesis of similar ynone and pyridine-containing compounds.

Table 1: Green Chemistry Approaches in Ynone Synthesis

Green Approach Catalyst System Solvent Energy Source Key Advantages Relevant Findings
Catalyst Modification Reusable copper nanoparticles Solvent-free Conventional Heating Palladium- and ligand-free, reusable catalyst, high efficiency. rsc.org Effective for coupling acyl chlorides and terminal alkynes. rsc.orguib.no
Catalyst-Free Synthesis None Ethanol Microwave High atom economy, avoids metal catalysts, faster reaction times. rsc.org Successful for the synthesis of diversely substituted conjugated enaminones. rsc.org
Greener Solvents Various palladium or copper catalysts Water, Ethanol, Ionic Liquids Conventional Heating/Microwave Reduced toxicity and environmental impact, potential for catalyst recycling. mdpi.comlucp.netmdpi.com Sonogashira couplings have been successfully performed in these solvents. lucp.netresearchgate.net

| Alternative Energy | Various | Various | Microwave, Ultrasound | Reduced reaction times, improved energy efficiency, potentially higher yields. rsc.orgijpsonline.comacs.org | Microwave-assisted synthesis of pyridine derivatives has been demonstrated. ijpsonline.comacs.org |

While specific studies on the green synthesis of this compound are not extensively documented, the principles and methodologies developed for other ynones and pyridine derivatives provide a clear framework for developing a sustainable synthetic route. Future research will likely focus on optimizing these green approaches for the specific synthesis of this target compound, aiming for a process that is not only efficient but also environmentally responsible.

Electrophilic and Nucleophilic Reactivity

The electronic interplay between the electron-withdrawing ketone and the pyridine ring significantly influences the reactivity of the alkyne moiety. The ketone group activates the alkyne for nucleophilic attack, while the π-system of the alkyne can act as a nucleophile towards strong electrophiles.

The alkyne in this compound is electron-deficient due to conjugation with the carbonyl group, making it an excellent Michael acceptor for nucleophilic conjugate additions. acs.org It can also undergo electrophilic addition, although its reactivity is generally lower than that of alkenes due to the stability of the resulting vinyl cation intermediate. libretexts.org

Nucleophilic Additions: A primary mode of reaction is the 1,4-conjugate addition (Michael addition) of nucleophiles to the β-carbon of the alkyne. This reaction is highly efficient for constructing more complex molecules. acs.org The general trend for reactivity in such additions correlates with the electron-withdrawing ability of the group conjugated to the alkyne, with ketones being more activating than esters or amides. acs.org

Table 1: Potential Nucleophilic Addition Reactions at the Alkyne Moiety
NucleophileReagent ExampleProduct TypeReaction Conditions
ThiolThiophenolβ-ThioenoneBase catalyst (e.g., Et3N)
AmineAnilineEnaminoneTypically no catalyst needed
AlcoholMethanolβ-AlkoxyenoneBase catalyst (e.g., NaOMe)
OrganocuprateLithium diphenylcuprate (Ph2CuLi)β-Substituted enoneAnhydrous ether, low temperature

Electrophilic Additions: While less common for ynones compared to simple alkynes, electrophilic additions can be achieved under specific conditions. These reactions typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon. libretexts.org However, reactions like hydroboration-oxidation proceed with anti-Markovnikov selectivity. libretexts.org

Table 2: Potential Electrophilic Addition Reactions at the Alkyne Moiety
ReactionReagentsInitial ProductFinal Product (after tautomerization)Regioselectivity
Hydration (Markovnikov)H2O, H2SO4, HgSO4Enol1-(Pyridin-4-yl)butane-1,3-dioneMarkovnikov
Hydroboration-Oxidation1. Disiamylborane (Sia2BH) 2. H2O2, NaOHEnol4-(Pyridin-4-yl)but-3-en-2-one (as enolate) -> 4-(pyridin-4-yl)butan-2-oneAnti-Markovnikov
HydrohalogenationHCl or HBrVinyl halide(E/Z)-4-Halo-4-(pyridin-4-yl)but-3-en-2-oneMarkovnikov
HydrocarboxylationCO, Alcohol (e.g., MeOH), Pd catalystAlkenoateMethyl 2-(1-(pyridin-4-yl)prop-2-yn-1-ylidene)acetateSyn-addition rsc.org

The carbonyl group exhibits typical ketonic reactivity. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. google.com

Research Findings:

Nucleophilic Addition: The ketone can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to yield tertiary alcohols. google.com For example, reaction with methylmagnesium bromide would produce 2-methyl-4-(pyridin-4-yl)but-3-yn-2-ol.

Reduction: The ketone is readily reduced to a secondary alcohol by hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: It can undergo condensation reactions with primary amines to form imines or with secondary amines to form enamines. It can also participate as an electrophile in aldol (B89426) condensation reactions in the presence of a suitable base. rsc.org

Table 3: Representative Reactions at the Ketone Carbonyl
Reaction TypeReagentProduct
ReductionNaBH4, MeOH4-(Pyridin-4-yl)but-3-yn-2-ol
Grignard ReactionCH3MgBr, then H3O+2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol
Wittig ReactionTriphenylphosphonium ylide (Ph3P=CH2)2-Methylene-4-(pyridin-4-yl)but-3-yne
IminationHydroxylamine (NH2OH)This compound oxime

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not delocalized into the aromatic system, rendering it basic and nucleophilic. jchemrev.com

Research Findings:

Protonation: As a base, the nitrogen can be protonated by acids to form a pyridinium (B92312) salt. This increases the electron-withdrawing nature of the ring, further activating the ynone system.

Alkylation: The nitrogen can act as a nucleophile, reacting with alkyl halides to form N-alkyl pyridinium salts. These salts are precursors for pyridinium ylides, which are valuable 1,3-dipoles for cycloaddition reactions. rsc.org

Coordination Chemistry: The lone pair allows the pyridine nitrogen to act as a ligand, coordinating to metal centers. This property is utilized in catalysis, where the pyridine moiety can direct a metal catalyst to a specific reaction site. cardiff.ac.uk

Reactions at the Ketone Carbonyl

Cycloaddition Reactions

The activated alkyne of this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures. libretexts.org

Thermally initiated [2+2] cycloadditions between two simple π-systems are generally forbidden by orbital symmetry rules. However, they can be achieved under photochemical conditions or with activated reaction partners like ketenes. libretexts.org For this compound, a photochemical [2+2] cycloaddition with an alkene is a plausible pathway to form a highly functionalized cyclobutene (B1205218) ring.

Table 4: Hypothetical [2+2] Cycloaddition Reaction
ReactantConditionsProduct Type
EthylenePhotochemical (UV light)Cyclobutene derivative
DichloroketeneThermalCyclobutenone derivative

The reaction of a 1,3-dipole with a dipolarophile, such as the alkyne in this compound, is a powerful method for synthesizing five-membered heterocyclic rings. libretexts.org The electron-deficient nature of the alkyne makes it a highly reactive partner in these transformations.

Research Findings:

Azide-Alkyne Cycloaddition: The compound can react with organic azides (e.g., benzyl (B1604629) azide) in a Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry." A similar reaction between 4-pyridyl azide (B81097) and phenylacetylene (B144264) yields a mixture of triazole isomers. grafiati.com

Nitrile Imine Cycloaddition: Reaction with nitrile imines, often generated in situ, can produce pyrazole (B372694) derivatives. mdpi.com

Pyridinium Ylide Annulation: Pyridinium ylides can react as 1,3-dipoles across the alkyne to generate indolizine (B1195054) derivatives, which are important heterocyclic motifs. rsc.org

Oxidative Cycloaddition: In the presence of an oxidant, the alkyne can undergo [3+2] cycloaddition with N-imines to afford fused heterocyclic systems like pyrazolo[1,5-a]pyridines. mdpi.com

Table 5: Potential [3+2] Cycloaddition Reactions
1,3-DipoleDipole Source ExampleResulting Heterocycle
AzideBenzyl azide (BnN3)1,2,3-Triazole
Nitrile OxideBenzonitrile oxide (PhCNO)Isoxazole
Nitrile ImineGenerated from hydrazonoyl halidePyrazole
Pyridinium YlideGenerated from N-(cyanomethyl)pyridinium chloride and baseIndolizine
DiazoalkaneDiazomethane (CH2N2)Pyrazole

Diels-Alder Type Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org In this context, this compound can act as the dienophile due to the electron-withdrawing nature of the pyridyl and carbonyl groups, which activates the alkyne for reaction with an electron-rich diene. organic-chemistry.org

The reactivity of ynones in Diels-Alder reactions is influenced by both electronic and steric factors. While the electron-withdrawing substituents on the ynone enhance its dienophilic character, bulky groups near the alkyne can hinder the approach of the diene. uib.no The initial cycloadducts formed from the reaction of ynones with dienes are often unstable and can undergo aromatization to yield substituted benzene (B151609) derivatives. uib.no

DieneDienophileConditionsProductYield
2,3-Dimethylbuta-1,3-diene1,1-Diethoxybut-3-yn-2-oneHeatAromatized Benzene DerivativeGood
2,3-Dimethylbuta-1,3-diene5,5-Diethoxy-4-oxo-1-R-alk-2-ynyl acetateHeatBenzene DerivativeVariable

This table showcases representative Diels-Alder reactions involving ynones, illustrating the typical outcomes and conditions. Specific data for this compound was not available in the search results, so analogous reactions are presented.

Addition Reactions

The polarized nature of the conjugated system in this compound makes it susceptible to various addition reactions, including Michael additions and nucleophilic additions to both the carbonyl and alkyne moieties.

Michael Additions

The Michael reaction, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org In the case of this compound, the β-carbon of the alkynyl ketone is the electrophilic site for attack by soft nucleophiles. This reaction is a widely used carbon-carbon bond-forming method. libretexts.org

Stable enolates, such as those derived from β-keto esters or 1,3-dicarbonyl compounds, are effective nucleophiles in Michael additions to α,β-unsaturated ketones. libretexts.org The reaction proceeds via the formation of an enolate intermediate, which is then protonated to yield the 1,5-dicarbonyl product. libretexts.org Heteronucleophiles, particularly thiols, are also highly effective in Michael additions to activated alkynes. acs.org These thiol-yne Michael additions can sometimes be reversible under certain conditions, such as high temperatures or in alkaline environments. acs.org

Nucleophilic Additions to Carbonyl and Alkyne

Activated alkynes, like this compound, can undergo nucleophilic attack at either the carbonyl carbon (1,2-addition) or the acetylenic β-carbon (1,4-addition or conjugate addition). acs.org The regioselectivity of the attack often depends on the nature of the nucleophile. Hard nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition to the carbonyl group. acs.org In contrast, softer nucleophiles typically result in 1,4-addition to the alkyne. acs.org

Studies on related pyridinyl-substituted alkynes have shown that nucleophilic attack can also be initiated by the pyridine nitrogen itself, leading to cyclization reactions. rsc.org For instance, in the presence of a Lewis acid, the reaction of aldehydes with 2-aminopyridine (B139424) can lead to a series of nucleophilic attacks and subsequent cyclization. rsc.org

Functionalization and Derivatization Reactions

The versatile structure of this compound allows for a range of functionalization and derivatization reactions, including halogenation and reduction.

Halogenation

The alkyne and the pyridine ring in this compound are potential sites for halogenation. While specific studies on the halogenation of this exact compound are not detailed in the provided results, related structures offer insights. For instance, the iodination of a 4-chloropyrrolo[2,3-b]pyridine at the 2-position has been achieved using N-iodosuccinimide (NIS). vulcanchem.com The hydrochlorination and hydrobromination of various ynones have been accomplished using DMPU/HX reagents, leading to the formation of β-halo-α,β-unsaturated ketones. acs.org

Ynone SubstrateReagentProduct
Various YnonesDMPU/HCl(Z)-β-Chloro-α,β-unsaturated ketones
Various YnonesDMPU/HBr(Z)-β-Bromo-α,β-unsaturated ketones

This table provides examples of halogenation reactions on ynones, indicating the types of products that can be formed.

Hydrogenation and Reduction

The carbonyl and alkyne functionalities, as well as the pyridine ring in this compound, can be targeted for reduction. The selective hydrogenation of one functional group in the presence of others is a significant challenge in organic synthesis.

The reduction of the carbonyl group in aromatic ketones to the corresponding alcohol can be achieved with high selectivity using catalysts like Pd(0)EnCat™ 30NP under conventional hydrogenation conditions (H₂ at atmospheric pressure). beilstein-journals.org This catalyst has shown better selectivity compared to traditional catalysts like Pd/C, which can lead to over-reduction. beilstein-journals.org

The hydrogenation of the alkyne can proceed sequentially to an alkene and then to an alkane. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving selective semi-hydrogenation to the alkene. Palladium-based catalysts are commonly used for this transformation. organic-chemistry.org The position of other functional groups, such as a hydroxyl group, can influence the activity of the catalyst during hydrogenation. researchgate.net

The pyridine ring itself can also be hydrogenated. Homogeneous catalytic hydrogenation of quinoline (B57606) derivatives, which contain a pyridine ring fused to a benzene ring, can preferentially reduce the heterocyclic ring to a 1,2,3,4-tetrahydroquinoline. acs.org However, specific catalysts have been developed to achieve selective hydrogenation of the carbocyclic ring. acs.org

Functional GroupReagent/CatalystProduct
Aromatic KetonePd(0)EnCat™ 30NP, H₂Benzylic Alcohol
AlkynePd/C, H₂Alkane (via Alkene)
Quinoline (N-heterocycle)Ru-based catalyst, H₂5,6,7,8-Tetrahydroquinoline

This table summarizes various reduction reactions on functional groups present in or related to this compound.

Oxidation

Specific studies on the oxidation of this compound are not extensively documented. However, the oxidation of related α,β-unsaturated ketones and alkynes suggests several potential pathways. The carbon-carbon triple bond is generally susceptible to oxidation, which can lead to cleavage or the formation of α-dicarbonyl compounds. For instance, the oxidation of alkynes can yield 1,2-dicarbonyl compounds. acs.org Similarly, the double bond in α,β-unsaturated ketones can be a target for oxidation. acs.org

In the context of related pyridyl compounds, pyridine N-oxides can be generated, which in turn can act as oxidants themselves in certain catalytic cycles. figshare.comnih.govrsc.org For example, a gold(III)-catalyzed cascade oxidation/cyclization of ynones has been reported using N-oxides as oxidants. rsc.org The presence of the pyridine ring might also influence the selectivity of oxidation reactions. In some cases, pyridyl-substituted compounds have shown altered reactivity in oxidation processes. nih.gov For instance, the oxidation of certain pyridyl-containing compounds can be influenced by the position of the nitrogen atom.

It is important to note that the oxidation of the precursor alcohol, a propargyl alcohol, to synthesize the ynone itself is a common transformation. Methods like the Swern oxidation are employed for this purpose, converting the alcohol to the ketone without affecting the alkyne. uib.no

Reaction Mechanism Elucidation

Elucidating the reaction mechanisms of this compound would involve a combination of kinetic studies and computational investigations to map out the energetic landscapes of potential reaction pathways.

Kinetic Studies

Currently, there is a lack of specific kinetic data for reactions involving this compound in the available literature. However, general methodologies for kinetic analysis of related systems have been established. For instance, the kinetics of reactions involving pyridines and unsaturated systems have been studied using techniques like UV-Vis spectrophotometry and NMR spectroscopy to determine rate constants and thermodynamic parameters. researchgate.netmdpi.comresearchgate.net

Such studies on analogous systems often reveal the influence of substituents and reaction conditions on the reaction rates. For example, in the pyridine-catalyzed reaction of phenylselenenyl halides with unsaturated alcohols, the reaction rate was found to depend on the pKa of the pyridine catalyst. researchgate.net Kinetic studies on enzyme-catalyzed reactions involving similar structures have also been performed to understand inhibitor binding and mechanism of action. mdpi.com Should kinetic studies be performed on this compound, they would provide crucial data for understanding its reactivity profile and for optimizing reaction conditions for synthetic applications.

A hypothetical kinetic study on a reaction of this compound could involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions (e.g., changing concentrations of reactants, catalyst, or temperature). The data obtained could then be used to derive a rate law and calculate activation parameters, offering insights into the transition state of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Experiment[this compound] (M)[Reagent B] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.21.5 x 10⁻⁵

This table is purely illustrative and does not represent actual experimental data.

Computational Mechanistic Investigations

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. rsc.orgmdpi.comacs.org While no specific computational studies on this compound were found, research on related ynone and pyridyl systems provides a framework for how such an investigation would be approached.

DFT calculations could be employed to:

Determine the molecular geometry and electronic structure: This would involve optimizing the ground state geometry and calculating properties like molecular orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution. These parameters provide insights into the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack. mdpi.commdpi.com

Map potential energy surfaces for reactions: By locating transition states and intermediates, computational models can elucidate detailed reaction pathways. rsc.orgresearchgate.net For example, a DFT study on the Rh-catalyzed decarbonylation of conjugated ynones explored the mechanism involving oxidative addition, decarbonylation, and reductive elimination steps. rsc.org

Predict reaction outcomes and selectivity: Computational models can help predict the feasibility of different reaction pathways and explain observed regioselectivity or stereoselectivity.

For this compound, a computational study could investigate the mechanism of its oxidation, cycloaddition reactions, or nucleophilic additions. For instance, the activation of the α,β-unsaturated system in superacids has been studied computationally for similar ketones. rsc.org Furthermore, the electronic properties of a related pyrenyl-butynone have been investigated using periodic DFT calculations. bohrium.com

Table 2: Hypothetical Calculated Electronic Properties for this compound (DFT B3LYP/6-31G)*

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D

This table is for illustrative purposes only and is not based on actual calculations for this specific molecule.

Derivatives and Analogues of 4 Pyridin 4 Yl but 3 Yn 2 One: Synthesis and Applications Excluding Clinical

Synthesis of Novel Pyridine-Substituted Butynones

The synthesis of pyridine-substituted butynones, including 4-(pyridin-4-yl)but-3-yn-2-one, can be achieved through several established synthetic routes. One common method is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an acyl chloride in the presence of a palladium catalyst and a copper co-catalyst. For the synthesis of this compound, this would involve reacting 4-ethynylpyridine (B1298661) with acetyl chloride. The efficiency of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. mdpi.com Heterogeneous catalytic systems, such as palladium catalysts deposited on silica (B1680970) gel, have been developed to facilitate easier separation and catalyst recycling. mdpi.com

Another versatile method for synthesizing substituted pyridines is the Bohlmann-Rahtz pyridine (B92270) synthesis. organic-chemistry.org This reaction involves the condensation of an enamine with an alkynone. organic-chemistry.orgcore.ac.uk A modified, one-step version of this synthesis allows for the formation of highly functionalized pyridines under milder conditions by using acetic acid or an ion-exchange resin like Amberlyst 15. organic-chemistry.org This approach avoids the high temperatures and isolation of intermediates required in the traditional method. organic-chemistry.org

Furthermore, rhodium-catalyzed C-H bond functionalization provides an expedient one-pot procedure for creating highly substituted pyridine derivatives from terminal alkynes and α,β-unsaturated ketoximes. acs.org This method is notable for its use of electron-deficient phosphite (B83602) ligands to suppress the unwanted dimerization of terminal alkynes. acs.org

A summary of synthetic approaches for related pyridine derivatives is presented below:

Synthetic Method Reactants Key Features Reference
Sonogashira Cross-CouplingAcyl chlorides and terminal alkynesPalladium-catalyzed, can be performed with heterogeneous catalysts. mdpi.com
Modified Bohlmann-Rahtz SynthesisEnamines and alkynonesOne-step process, milder conditions using acetic acid or Amberlyst 15. organic-chemistry.org
Rhodium-Catalyzed C-H FunctionalizationTerminal alkynes and α,β-unsaturated ketoximesOne-pot procedure, uses phosphite ligands to prevent side reactions. acs.org

Synthesis of Pyridyl-Alkynyl Ketone Derivatives

The synthesis of derivatives of pyridyl-alkynyl ketones often builds upon the core structure of compounds like this compound. These derivatives can be prepared by introducing various substituents on the pyridine ring or by modifying the ketone moiety.

One approach involves the use of pre-functionalized starting materials. For instance, substituted 4-iodopyridine (B57791) or 4-bromopyridine (B75155) can be used to generate a pyridin-4-yl lithium reagent, which can then be reacted with appropriate electrophiles to introduce functionality before the butynone side chain is constructed. google.com

The Boekelheide rearrangement offers another pathway to 2-pyridyl ketone derivatives. This method utilizes the rearrangement of N-alkenoxypyridiniums, which can be generated from pyridine N-oxides and alkynes. acs.org This strategy is operationally simple and allows for the direct preparation of 2-pyridyl ketones from readily available starting materials. acs.org

The versatility of the alkynyl ketone functional group also allows for further reactions. For example, the triple bond can undergo cycloaddition reactions. A (3+2)-cycloaddition of a pyridyl azide (B81097) with phenylacetylene (B144264) can yield a mixture of 1,4- and 1,5-disubstituted triazoles, demonstrating the potential to build more complex heterocyclic systems from alkynyl precursors. grafiati.com

Structural Modifications and Their Synthetic Pathways

Structural modifications of the this compound scaffold can be systematically explored to tune its chemical properties. These modifications can be categorized based on the part of the molecule being altered: the pyridine ring, the alkynyl linker, or the ketone group.

Modifications of the Pyridine Ring: Substituents can be introduced onto the pyridine ring either by starting with a substituted pyridine precursor or by direct functionalization of the pyridine ring in a later step. For example, multi-component reactions can be employed to build complex pyridine-containing structures. A three-component reaction of 4-acetylpyridine, malononitrile, and a 1,3-dicarbonyl compound can lead to the formation of highly substituted tetrahydro-4H-chromene derivatives bearing a pyridin-4-yl group. nih.gov

Modifications of the Alkynyl Linker: The alkynyl group is a versatile handle for further transformations. It can be reduced to the corresponding alkene or alkane to generate analogues with different degrees of saturation and geometries. nih.gov Hydrogenation of the alkyne can be achieved using catalysts like Raney nickel. nih.gov The alkyne can also participate in various coupling reactions, such as the Sonogashira coupling, to attach other aryl or alkyl groups. nih.gov

Modifications of the Ketone Group: The ketone functionality can be transformed into other functional groups. For example, reduction of the ketone can yield the corresponding secondary alcohol, 2-(pyridin-4-yl)but-3-yn-2-ol. srce.hr The ketone can also be converted to an oxime, which can then be further derivatized to form oxime esters. sioc-journal.cn

A table summarizing potential structural modifications is provided below:

Molecular Subunit Modification Synthetic Approach Reference
Pyridine RingIntroduction of substituentsMulti-component reactions nih.gov
Alkynyl LinkerReduction to alkene/alkaneCatalytic hydrogenation nih.gov
Ketone GroupConversion to alcoholReduction with a reducing agent srce.hr
Ketone GroupConversion to oxime estersOximation followed by esterification sioc-journal.cn

Computational Design of Derivatives

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for the rational design of novel derivatives of this compound with desired properties. chemrevlett.comdergipark.org.tr These in silico techniques can predict the properties of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity. chemrevlett.com For pyridine derivatives, QSAR studies have been used to identify key structural features that influence their properties. chemrevlett.comnih.gov By calculating various molecular descriptors (e.g., constitutional, topological, geometrical), a predictive model can be built. chemrevlett.com

Molecular docking simulations can be used to predict the binding orientation and affinity of a ligand to a target protein or material surface. nih.govacs.org For instance, docking studies have been performed on pyridine derivatives to assess their binding modes with various proteins. nih.gov These studies can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. acs.org

Based on the insights from QSAR and docking, new derivatives can be designed. For example, if a QSAR model indicates that a particular substituent at a specific position on the pyridine ring enhances a desired property, new analogues containing that feature can be proposed. dergipark.org.tr Similarly, if docking studies reveal an unoccupied pocket in a binding site, derivatives with substituents designed to fill that pocket can be computationally evaluated before synthesis.

Exploration of Structure-Activity Relationships (SAR) in Non-Biological Contexts

The exploration of structure-activity relationships (SAR) for pyridyl-alkynyl ketones in non-biological contexts focuses on understanding how structural changes influence their chemical reactivity, physical properties, and performance in materials science applications.

For example, in the context of catalysis, the electronic and steric properties of substituents on the pyridine ring can significantly impact the catalytic activity of metal complexes derived from these ligands. Electron-donating groups on the pyridine ring can increase the electron density on the nitrogen atom, potentially enhancing its coordination to a metal center. Conversely, electron-withdrawing groups can decrease the basicity of the pyridine nitrogen.

The nature of the substituent on the ketone side of the alkynyl ketone can also influence reactivity. In a study of α-keto oxazole (B20620) inhibitors, modifications to the acyl side chain, including the introduction of various aryl groups, led to significant changes in inhibitory potency, highlighting the sensitivity of the molecule's activity to its substitution pattern. nih.gov

In the context of materials science, the photophysical properties of pyridyl-alkynyl ketones can be tuned by structural modifications. The extended π-conjugation in these molecules suggests potential applications in organic electronics and as fluorescent probes. The introduction of different substituents can alter the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

A summary of SAR observations in non-biological contexts is presented below:

Property/Application Structural Feature Observed Effect Reference
CatalysisSubstituents on pyridine ringModulates electronic properties and coordination ability.-
Chemical ReactivitySubstituents on acyl side chainInfluences reactivity and inhibitory potential in enzymatic systems. nih.gov
Materials ScienceExtended π-conjugationPotential for applications in organic electronics and fluorescence.-

Applications of 4 Pyridin 4 Yl but 3 Yn 2 One and Its Derivatives Excluding Clinical

Role in Materials Science

The combination of a rigid aromatic system, a coordinating nitrogen atom, and reactive functional groups in 4-(pyridin-4-yl)but-3-yn-2-one and its derivatives allows for their use in the development of advanced materials.

Precursors for Polymeric Materials

The pyridyl and alkynone functionalities of this compound make it a valuable monomer for the synthesis of specialized polymers. The Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds, can be utilized to polymerize aryl halides with terminal alkynes, a category that includes derivatives of this compound. This methodology has been successfully applied to prepare conducting polymers and macrocycles with acetylene (B1199291) links. researchgate.net The resulting poly(aryleneethynylene)s are known for their applications in materials science. researchgate.net

Furthermore, the activation of the alkyne by the electron-withdrawing pyridine (B92270) ring facilitates catalyst-free multicomponent polymerizations. Research has demonstrated that pyridine-activated diyne monomers can react with elemental sulfur and various diamines at room temperature. researchgate.net This process yields functional polythioamides with high molecular weights and well-defined structures. researchgate.net The presence of both a pyridine ring and an alkyne in this compound suggests its potential as a precursor in similar polymerization reactions to create functional sulfur-containing polymers.

Additionally, derivatives of pyridin-4-one have been incorporated into polymer backbones through copolymerization with reagents like acryloyl chloride to create polymeric ligands. nih.gov This indicates that the core structure of the title compound is amenable to established polymerization techniques for creating functional materials.

Table 1: Polymerization Methods Involving Pyridyl-Alkyne Derivatives

Polymerization MethodMonomer Type / PrecursorResulting Polymer TypePotential ApplicationReference
Sonogashira CouplingAryl dihalides and pyridyl-alkynesPoly(aryleneethynylene)sConducting polymers, Engineering materials researchgate.net
Multicomponent PolymerizationPyridine-activated diynes, sulfur, diaminesPolythioamidesMercury removal, Photophysical materials researchgate.net
CopolymerizationPyridin-4-one derivatives, acryloyl chloridePolyacrylate/Polyamide with chelating moietiesPolymeric ligands nih.gov

Components in Organic Light-Emitting Diodes (OLEDs) Research

In the field of organic electronics, pyridine-containing molecules are frequently investigated for their use in Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the pyridine ring makes these compounds suitable for use as electron-transporting materials (ETLs) or as hosts for emissive dopants. researchgate.net The goal is to facilitate electron injection and transport while blocking holes, thereby improving device efficiency. researchgate.net

Derivatives of this compound, such as those incorporating a carbazole (B46965) unit, have been synthesized for their potential in optoelectronics. mdpi.com These pyridyl-ethynyl derivatives serve as building blocks for supramolecular structures with tunable luminescence. mdpi.com Similarly, luminescent supramolecular polymers have been fabricated via hydrogen bonding, using a pyridine-containing luminogen as the acceptor material, which exhibit multicolor luminescence switching. rsc.org The photophysical properties of related 1-(2-pyridyl)-4-styrylpyrazoles have been studied, revealing strong blue-light emission with high quantum yields, making them interesting as fluorescent probes. acs.org

While direct application of this compound in an OLED device has not been extensively documented, its structural components are highly relevant. The combination of the electron-deficient pyridine ring with a conjugated alkyne system provides a scaffold that can be incorporated into larger molecules designed for electron transport or as emissive materials in OLEDs. mdpi.commdpi.com

Building Blocks for Supramolecular Assemblies

The field of supramolecular chemistry and crystal engineering relies on predictable non-covalent interactions to construct large, well-ordered assemblies from molecular building blocks. researchgate.net The structure of this compound is exceptionally well-suited for this purpose. It contains a pyridyl nitrogen atom, which is a classic coordination site for metal ions, and a ketone oxygen, which can act as a hydrogen bond acceptor. mdpi.com

The linear, rigid nature of pyridyl-ethynyl units makes them ideal linkers for creating coordination polymers and metallo-supramolecular architectures. mdpi.com Researchers have used ligands like 1,4-bis(pyridin-4-ylethynyl)benzene (B3069700) to construct stable coordination networks with defined geometries. The combination of a metal ion and a ligand containing a pyridyl group can lead to the self-assembly of complex structures, including two- and three-dimensional ensembles.

The presence of multiple interaction sites in derivatives of this compound allows for the formation of intricate hydrogen-bonding networks and π-π stacking interactions, which are crucial for the stability of the resulting crystal structures. conicet.gov.ar For example, related pyridyl-pyrazole compounds form layered assemblies stabilized by a variety of non-covalent interactions. conicet.gov.ar The deliberate use of these interactions allows for the rational design, or "crystal engineering," of solid-state materials with desired topologies and properties.

Table 2: Supramolecular Assemblies from Pyridyl-Containing Building Blocks

Building Block TypeKey Functional GroupsResulting AssemblyDriving Interaction(s)Reference
Pyridyl-ethynyl derivativesPyridine N, Alkyne π-systemCoordination polymers, Supramolecular wiresMetal-coordination, π-π stacking mdpi.com
Di-2-pyridyl ketonePyridine N, Ketone C=OHelicates, RhomboidsMetal-coordination nih.gov
AzopyridinesPyridine N, Azo groupPhotoresponsive liquid crystals, GelsHydrogen/Halogen bonding, Coordination mdpi.com
Pyridyl-pyrazole derivativesPyridine N, Pyrazole (B372694) N, H-bond donors/acceptorsLayered assemblies, 3D networksHydrogen bonding, π-stacking conicet.gov.ar

Catalysis and Ligand Design

The reactive nature of the alkynone group, combined with the coordinating ability of the pyridine ring, establishes this compound as a valuable precursor in the synthesis of ligands for organometallic catalysis.

Precursors for Ligand Synthesis

The versatility of this compound as a synthon allows for its transformation into a wide array of more complex, often polydentate, ligands. The conjugated alkynone system is a well-known Michael acceptor and participates in various cyclization and condensation reactions. unam.mxajgreenchem.com

For instance, alkynones are key starting materials in the multicomponent synthesis of substituted pyrazoles and pyrimidines, which are themselves important ligand scaffolds. acs.org The reaction of the ketone moiety with hydrazines can yield pyridyl-pyrazoles, while condensation reactions can lead to the formation of pyridyl-diimine or pyridyl-pyrrole ligands. ajgreenchem.commdpi.com These reactions leverage the reactivity of the carbonyl group to build larger, chelate-forming structures.

The alkyne group also offers a handle for further functionalization. It can participate in cycloaddition reactions, such as the azide-alkyne "click" reaction, to introduce triazole rings, or be used in coupling reactions to extend the ligand framework. researchgate.net This dual reactivity makes pyridyl alkynones like the title compound valuable precursors for constructing diverse ligand architectures, from simple bidentate chelators to complex macrocycles and N-heterocyclic carbenes (NHCs). unam.mxacs.orgnih.gov

Application in Organometallic Catalysis

Once incorporated into a ligand and complexed with a transition metal, the electronic properties of the 4-(pyridin-4-yl) moiety can significantly influence the catalytic activity of the resulting complex. Pyridine-containing ligands are ubiquitous in homogeneous catalysis, and their electron-withdrawing or -donating character can be tuned to modulate the reactivity of the metal center. oriprobe.com

Metal complexes featuring pyridine-based ligands have demonstrated efficacy as catalysts in a broad range of organic transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura and Heck), hydrogenations, and oxidations. unam.mxoriprobe.comosti.gov For example, palladium(II) complexes with various pyridine ligands act as efficient precatalysts for C-C bond formation. oriprobe.com Similarly, iron(II) complexes with polydentate pyridyl ligands are active in oxidation reactions using peroxides as the oxidant. unam.mx

Of particular relevance, silver(I) complexes containing pyridine-based macrocyclic ligands have been shown to be effective catalysts for A³-coupling reactions, which involve the coupling of an aldehyde, an amine, and a terminal alkyne. nih.gov Given that this compound contains both the pyridyl and alkynyl functionalities, it represents a potential substrate and a precursor for ligands in such catalytic systems. Furthermore, cobalt(II) and nickel(II) complexes with rigid, ditopic pyridyl ligands have been investigated as electrocatalysts for the hydrogen evolution reaction (HER) from water, highlighting the role of such structures in energy-related catalysis. rsc.org

Dye Chemistry and Pigment Research

The structural framework of this compound, featuring a conjugated system of a pyridine ring, an alkyne, and a ketone, makes it and its derivatives intriguing candidates for the synthesis of novel dyes and pigments. The inherent electronic properties of this scaffold can be tuned to modulate light absorption and emission, which is a fundamental aspect of color.

Research into the synthesis of polysubstituted pyridines has demonstrated the utility of heterocyclic alkynones, such as this compound, in creating fluorescent compounds. core.ac.uk One notable method is the Bohlmann-Rahtz reaction, a one-pot, three-component cyclocondensation that can yield highly substituted pyridines with desirable photophysical properties. core.ac.uk In this reaction, an alkynone, a 1,3-dicarbonyl compound, and ammonia (B1221849) are combined to produce pyridines with total regiochemical control. core.ac.uk The resulting pyridine derivatives often exhibit fluorescence, making them suitable for applications as dyes. core.ac.uk

For instance, the reaction of various heterocyclic alkynones with β-aminocrotononitrile via a one-pot Bohlmann-Rahtz reaction has been shown to produce fluorescent cyanopyridines in excellent yields. core.ac.uk These reactions can be accelerated using microwave irradiation, providing a rapid route to these emissive molecules. core.ac.uk The core structure of this compound is ideal for such transformations, serving as a key building block for a library of novel pyridine-based dyes.

The photophysical properties of molecules derived from similar pyridyl alkynone structures have been studied in detail. For example, indolizinone derivatives synthesized from 4-aryl-2-(pyridin-2-yl)but-3-yn-2-ols exhibit tunable emission spectra. rsc.org By introducing different electron-donating or electron-withdrawing groups to the aryl substituents, the emission wavelengths can be shifted. rsc.org Specifically, electron-donating groups on the C-2 phenyl ring of the indolizinone core lead to a redshift in the emission compared to the unsubstituted parent compound. rsc.org This principle of electronic tuning is directly applicable to derivatives of this compound for the rational design of new dyes with specific colors.

Table 1: Synthesis of Polysubstituted Pyridines from Alkynones A representative table illustrating the scope of the Bohlmann-Rahtz reaction with various alkynones, demonstrating the utility of this class of compounds in generating diverse pyridine structures. Note that while this compound is not explicitly listed in this specific dataset from the literature, its structural similarity to the listed alkynones suggests its applicability in similar synthetic strategies.

Entry1,3-Dicarbonyl CompoundAlkynoneProductYield (%)
1Ethyl acetoacetatePhenylpropynoneEthyl 2-methyl-6-phenylpyridine-3-carboxylate89
2Ethyl acetoacetate4-(Trimethylsilyl)but-3-yn-2-oneEthyl 2,6-dimethylpyridine-3-carboxylate90
3Ethyl acetoacetate1-(4-Chlorophenyl)prop-2-yn-1-oneEthyl 2-methyl-6-(4-chlorophenyl)pyridine-3-carboxylate90
4Ethyl acetoacetate1-(4-Methoxyphenyl)prop-2-yn-1-oneEthyl 2-methyl-6-(4-methoxyphenyl)pyridine-3-carboxylate88
5Methyl acetoacetatePhenylpropynoneMethyl 2-methyl-6-phenylpyridine-3-carboxylate90

Agrochemical Research (non-biological activity/mode of action)

The pyridine moiety is a common feature in a wide array of agrochemical products. nih.gov Consequently, this compound represents a valuable synthetic intermediate for the development of new plant protection agents. While direct agrochemical applications of this specific compound are not widely documented, its derivatives and related structures are of significant interest in this field.

One area of application is in the synthesis of novel herbicides and fungicides. For example, a patent discloses the crystalline form of 1,4-dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione for use in plant protection. google.com This highlights the utility of the pyridyl group in creating active agrochemical ingredients. The synthesis of such complex molecules often relies on the availability of versatile building blocks like this compound, which can be modified to introduce the desired functionalities.

Furthermore, research has been conducted on the synthesis of chromene derivatives from 4-acetylpyridine, which also bear a 4-pyridyl moiety. nih.gov These compounds have been investigated for their potential as agrochemicals, with molecular docking studies suggesting their interaction with biological targets relevant to pest control. nih.gov The synthetic pathways to such compounds could potentially be adapted to utilize this compound as a starting material, expanding the library of accessible agrochemical candidates.

The development of new agrochemicals also involves the exploration of different physical forms of active ingredients to enhance their efficacy and stability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact properties like solubility and dissolution rate, which are crucial for formulation and delivery. google.com Research into the crystalline forms of pyridyl-containing agrochemicals, such as the aforementioned triazolidine-dione derivative, underscores the importance of the solid-state chemistry of these compounds. google.com While specific studies on the polymorphism of this compound are not available, its role as a precursor to such agrochemicals makes the understanding of its solid-state properties relevant.

Table 2: Examples of Pyridine Derivatives in Agrochemical Research

Compound ClassPotential ApplicationKey Structural FeatureReference
Pyridyl-indazolesPlant protectionPyridin-3-yl group google.com
Pyridyl-chromenesHerbicides/FungicidesPyridin-4-yl group nih.gov
NicotinoidsInsecticidesPyridine ringGeneric knowledge

Niche Applications in Chemical Research

Beyond its potential in dye and agrochemical research, this compound and its derivatives serve as versatile platforms in various niche areas of chemical research. The combination of a nucleophilic pyridine nitrogen, an electrophilic carbonyl group, and a reactive alkyne moiety makes this compound a valuable building block for the synthesis of complex heterocyclic systems.

One significant application is in the construction of indolizine (B1195054) frameworks. rsc.org Indolizines are N-fused bicyclic heterocycles that are present in numerous biologically active molecules and are also used as fluorophores. rsc.org Derivatives of this compound can undergo cyclization reactions to form substituted indolizines. For example, the reaction of 4-aryl-2-(pyridin-2-yl)but-3-yn-2-ols with substituted halobenzenes in the presence of a palladium catalyst yields indolizinone derivatives. rsc.org This methodology could be extended to this compound to access a different class of indolizine-based structures.

The pyridine ring in this compound also allows for its use as a ligand in coordination chemistry. The nitrogen atom can coordinate to metal centers, enabling the formation of a wide range of metal complexes. These complexes can have applications in catalysis, materials science, and as models for biological systems.

Furthermore, the compound is a useful intermediate in multi-component reactions for the synthesis of diverse heterocyclic libraries. As demonstrated by the Bohlmann-Rahtz reaction, it can be a key component in generating polysubstituted pyridines. core.ac.uk These pyridine libraries are valuable for high-throughput screening in drug discovery and materials science.

Table 3: Reactivity of the Functional Groups in this compound

Functional GroupType of ReactionPotential Product Class
Pyridine RingN-alkylation, Coordination to metalsPyridinium (B92312) salts, Metal complexes
AlkyneCycloadditions, Hydration, ReductionTriazoles, Diketones, Alkenes/Alkanes
KetoneReduction, Grignard reaction, Wittig reactionAlcohols, Tertiary alcohols, Alkenes
Entire MoleculeCyclocondensation (e.g., Bohlmann-Rahtz)Polysubstituted pyridines, Indolizines

Spectroscopic and Analytical Characterization Methodologies for 4 Pyridin 4 Yl but 3 Yn 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of 4-(pyridin-4-yl)but-3-yn-2-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The pyridyl protons typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the acetylenic group, the protons on the pyridine (B92270) ring are deshielded. Specifically, the protons ortho to the nitrogen (H-2 and H-6) would be expected to resonate at a lower field compared to the protons meta to the nitrogen (H-3 and H-5). These pyridyl protons would likely appear as two distinct doublets, characteristic of an A₂B₂ spin system, due to coupling with their adjacent protons. The methyl protons of the acetyl group (CH₃) would appear as a sharp singlet in the aliphatic region, typically around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridyl H-2, H-6~8.6Doublet
Pyridyl H-3, H-5~7.4Doublet
Methyl (CH₃)~2.4Singlet

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the ketone is characteristically found at the downfield end of the spectrum, typically in the range of δ 180-200 ppm, due to its significant deshielding. mdpi.com The acetylenic carbons (C≡C) would resonate in the range of δ 80-100 ppm. The carbon attached to the pyridine ring would be slightly more downfield than the one attached to the acetyl group. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm). The C-4 carbon, being attached to the alkyne, would be significantly deshielded, as would the C-2 and C-6 carbons due to their proximity to the nitrogen atom. chemicalbook.com The methyl carbon of the acetyl group would be observed at the most upfield position, typically around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~184
Pyridyl C-4~130
Pyridyl C-2, C-6~150
Pyridyl C-3, C-5~124
C≡C-Pyridyl~92
C≡C-Keto~85
CH₃~28

Note: Predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be observed between the ortho-pyridyl protons (H-2/H-6) and the meta-pyridyl protons (H-3/H-5), confirming their adjacency on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded carbon and proton atoms. This would allow for the direct assignment of the pyridyl carbons based on the previously assigned proton signals. For instance, the signal for the C-2/C-6 carbons would show a correlation to the H-2/H-6 proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivity across multiple bonds (typically 2-3 bonds). harvard.edu For example, the methyl protons (CH₃) would be expected to show a correlation to the carbonyl carbon (C=O) and the adjacent acetylenic carbon. Furthermore, the pyridyl protons (H-3/H-5) would show correlations to the C-4 and the acetylenic carbon attached to the ring, confirming the connection of the butynone moiety to the pyridine ring at the C-4 position.

13C NMR Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.com

The most characteristic vibrational bands in the IR and Raman spectra of this compound would be those arising from the alkyne and carbonyl groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. The conjugation with the alkyne may slightly lower this frequency compared to a simple aliphatic ketone. This band would also be present, though likely weaker, in the Raman spectrum. scifiniti.com

Alkyne (C≡C) Stretch: The C≡C stretching vibration of a disubstituted alkyne is expected to appear in the region of 2100-2260 cm⁻¹. Due to the asymmetry of the substitution (pyridyl on one side, acetyl on the other), this band should be observable in both the IR and Raman spectra. Its intensity in the IR spectrum is dependent on the change in dipole moment during the vibration.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
CarbonylC=O Stretch1680 - 1700StrongWeak-Medium
AlkyneC≡C Stretch2190 - 2240MediumStrong
Pyridyl RingC=C, C=N Stretches1400 - 1600Medium-StrongMedium-Strong
MethylC-H Bends1350 - 1450MediumMedium
Pyridyl RingRing Breathing~1000MediumStrong

Note: Predicted values are based on the analysis of similar compounds and general principles of vibrational spectroscopy.

The pyridine ring gives rise to a series of characteristic vibrations. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the entire ring, is often observed around 1000 cm⁻¹. This mode is typically strong in the Raman spectrum. nih.gov Out-of-plane C-H bending vibrations of the pyridine ring are expected in the lower frequency region of the spectrum. The specific positions and intensities of these bands can provide further confirmation of the 4-substitution pattern.

Vibrational Mode Analysis of Alkyne and Carbonyl Groups

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio after ionization. For this compound, this method would provide precise mass information and insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the exact elemental composition of this compound. This technique differentiates between compounds with the same nominal mass, providing a highly accurate mass measurement that can confirm the molecular formula.

Detailed Research Findings

Based on a comprehensive review of scientific literature, specific high-resolution mass spectrometry data for this compound is not publicly available. The theoretical exact mass can be calculated based on its chemical formula, C9H7NO.

ParameterTheoretical Value
Molecular Formula C9H7NO
Monoisotopic Mass 145.0528 g/mol
[M+H]⁺ Ion 146.0600 g/mol
[M+Na]⁺ Ion 168.0423 g/mol
[M+K]⁺ Ion 183.0162 g/mol
[2M+H]⁺ Ion 291.1129 g/mol
Note: These are theoretical values. No experimental data was found in the searched literature.

Fragmentation Pattern Analysis

Analysis of the fragmentation pattern in mass spectrometry helps to identify the structural components of a molecule. When this compound is subjected to ionization, it is expected to break apart in a predictable manner, with the resulting fragments providing a structural fingerprint.

Detailed Research Findings

A detailed experimental analysis of the fragmentation pattern for this compound has not been reported in the reviewed scientific literature. However, based on the structure of the molecule, which includes a pyridine ring, a ketone group, and an alkyne linker, a hypothetical fragmentation pattern can be proposed. Likely fragmentation would involve cleavage at the bonds adjacent to the carbonyl group and within the butynone chain, as well as fragmentation of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores.

Electronic Transitions and Chromophoric Analysis

The structure of this compound contains several chromophores—the pyridine ring, the carbonyl group, and the carbon-carbon triple bond—which are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The conjugation between these groups influences the wavelength of maximum absorption (λmax). Specifically, π → π* and n → π* transitions are anticipated. nih.govacs.org

Detailed Research Findings

No specific experimental UV-Vis spectroscopic data for this compound, including λmax values and molar absorptivity, were found in the public scientific literature. The conjugated system involving the pyridine ring and the enone moiety is expected to result in absorption at longer wavelengths compared to the non-conjugated chromophores alone. nih.gov

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

For this compound, single crystal X-ray diffraction would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking.

Detailed Research Findings

A search of the scientific literature and crystallographic databases did not yield any published single crystal X-ray diffraction data for this compound. Therefore, experimental details regarding its crystal system, space group, and specific geometric parameters are not available.

Advanced Spectroscopic Techniques and Emerging Methodologies for this compound

The comprehensive characterization of this compound is greatly enhanced by the application of advanced spectroscopic and computational methods. Beyond fundamental one-dimensional NMR and standard mass spectrometry, techniques such as two-dimensional NMR (2D NMR), high-resolution mass spectrometry (HRMS) with tandem mass spectrometry (MS/MS), and computational chemistry provide deeper insights into the molecule's structural and electronic properties. These methodologies are crucial for unambiguous structural elucidation, detailed electronic characterization, and for predicting the molecule's behavior.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is indispensable for the definitive assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules. For this compound, several 2D NMR experiments would be particularly informative.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-2'/H-6' with H-3'/H-5'). This is critical for differentiating between the ortho and meta protons of the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique that would allow for the unambiguous assignment of each proton to its corresponding carbon atom. For instance, the methyl protons (H-1) would show a correlation to the C-1 carbon, and the aromatic protons (H-2'/H-6' and H-3'/H-5') would correlate to their respective carbons (C-2'/C-6' and C-3'/C-5'). columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool for establishing connectivity across multiple bonds (typically 2-4 bonds), which is essential for piecing together the molecular structure. columbia.eduyoutube.com For this compound, key HMBC correlations would be expected between:

The methyl protons (H-1) and the carbonyl carbon (C-2) and the alkyne carbon (C-3).

The pyridine protons (H-3'/H-5') and the other alkyne carbon (C-4) as well as other carbons within the pyridine ring.

The pyridine protons (H-2'/H-6') and the pyridine carbon C-4', in addition to other ring carbons.

These correlations, particularly across the alkyne bridge, would confirm the connection between the pyridinyl and butynone fragments.

Table 1: Predicted 2D NMR Correlations for this compound

Proton(s)COSY Correlation(s)HSQC Correlation(s)HMBC Correlation(s)
H-1 (CH₃)-C-1C-2, C-3
H-2'/H-6'H-3'/H-5'C-2'/C-6'C-3'/C-5', C-4'
H-3'/H-5'H-2'/H-6'C-3'/C-5'C-2'/C-6', C-4, C-4'

Advanced Mass Spectrometry (MS) Techniques

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. When coupled with tandem mass spectrometry (MS/MS), it offers detailed insights into the molecule's fragmentation pathways, which is invaluable for structural confirmation.

Under electrospray ionization (ESI), this compound is expected to form a protonated molecular ion [M+H]⁺. Subsequent fragmentation in an MS/MS experiment would likely proceed through characteristic losses of neutral fragments.

Common fragmentation patterns for ketones include cleavage adjacent to the carbonyl group. libretexts.orglibretexts.org The presence of the pyridine ring, a stable aromatic system, will also influence the fragmentation. msu.edu A potential fragmentation is the McLafferty rearrangement, which can occur in ketones with an available gamma-hydrogen. youtube.com

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Structure
[M+H]⁺[M+H - CH₂CO]⁺Ketene (CH₂=C=O)[C₇H₆N]⁺
[M+H]⁺[M+H - CO]⁺Carbon monoxide (CO)[C₈H₈N]⁺
[M+H]⁺[C₅H₄N]⁺But-3-yn-2-one (C₄H₄O)Pyridinium (B92312) ion
[M+H]⁺[CH₃CO]⁺4-Ethynylpyridine (B1298661) (C₇H₅N)Acetyl cation

Computational Spectroscopy

In recent years, computational methods, particularly Density Functional Theory (DFT), have become a powerful tool to complement experimental spectroscopic data. mdpi.commdpi.com For this compound, DFT calculations can be employed to:

Predict NMR Spectra: Calculation of ¹H and ¹³C chemical shifts can aid in the assignment of experimental spectra. researchgate.netuni.wroc.pl The agreement between calculated and experimental values can provide a high degree of confidence in the structural assignment.

Simulate Vibrational Spectra: DFT can be used to calculate the vibrational frequencies corresponding to IR and Raman active modes. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions.

Analyze Electronic Properties: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insight into the electronic structure and reactivity of the molecule. mdpi.com These calculations can also be used to predict the electronic transitions observed in UV-Vis spectroscopy.

Table 3: Application of Computational Methods to Spectroscopic Analysis

Computational MethodSpectroscopic TechniqueInformation Obtained
DFT/GIAONMRPrediction of ¹H and ¹³C chemical shifts.
DFTIR/RamanCalculation of vibrational frequencies and intensities.
TD-DFTUV-VisPrediction of electronic transition energies and oscillator strengths.

Hyphenated Analytical Techniques

For the analysis of this compound in complex mixtures, such as in reaction monitoring or metabolic studies, hyphenated techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for its separation and identification. The mass spectrum obtained can be compared to a library for identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for non-volatile or thermally labile compounds. mdpi.com Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it a powerful tool for quantitative analysis in complex matrices.

These advanced and emerging methodologies provide a robust framework for the comprehensive characterization of this compound, moving beyond simple identification to a detailed understanding of its chemical structure and electronic properties.

Computational and Theoretical Studies on 4 Pyridin 4 Yl but 3 Yn 2 One

Molecular Orbital Analysis

The behavior of electrons in a molecule is described by molecular orbitals (MOs), which are fundamental to understanding chemical bonding and reactivity. The analysis of these orbitals, particularly the frontier molecular orbitals, is a standard component of computational studies.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap generally signifies high chemical reactivity, low kinetic stability, and that the molecule is more easily polarized. irjweb.commdpi.com In contrast, a large HOMO-LUMO gap implies high stability. irjweb.com For 4-(Pyridin-4-yl)but-3-yn-2-one, the conjugated π-system spanning the pyridine (B92270) ring and the enone moiety would be expected to result in a relatively moderate HOMO-LUMO gap. The energy of these orbitals can be used to derive further quantum chemical parameters that describe global reactivity. mdpi.comresearchgate.net

Table 1: Illustrative Quantum Chemical Parameters for a Pyridyl-Alkyne System Note: These values are representative examples based on calculations for analogous heterocyclic systems and are not experimentally derived for this compound. Calculations are typically performed using methods like DFT (e.g., B3LYP/6-311G++(d,p)).

ParameterTypical Calculated ValueSignificance
EHOMO -6.9 eVEnergy of the Highest Occupied Molecular Orbital; related to ionization potential. mdpi.com
ELUMO -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. mdpi.com
HOMO-LUMO Gap (ΔE) 5.4 eVEnergy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. mdpi.com
Chemical Hardness (η) 2.7 eV(ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. irjweb.com
Electronegativity (χ) 4.2 eV-(EHOMO + ELUMO) / 2; measures the ability to attract electrons. irjweb.com
Electrophilicity Index (ω) 3.26 eVχ² / (2η); quantifies the electrophilic nature of a molecule. irjweb.com

Computational methods allow for the visualization of how electron density is distributed across a molecule. A Molecular Electrostatic Potential (MEP) map is a particularly useful tool. It plots the electrostatic potential onto the molecule's electron density surface, using color to indicate charge distribution. Red regions signify negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, and also around the carbonyl oxygen. Regions of positive potential (blue) might be expected around the hydrogen atoms of the pyridine ring and near the carbonyl carbon. This analysis is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding chemical reactivity. irjweb.commdpi.com

HOMO-LUMO Energy Gaps and Frontier Orbital Theory

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotational degrees of freedom are around the C-C single bond connecting the pyridine ring to the alkyne moiety and the C-C bond between the alkyne and the carbonyl group.

A computational conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This can identify the lowest-energy (most stable) conformer(s) and the energy barriers to rotation between them. It is likely that the most stable conformation for this compound would be a largely planar structure to maximize the conjugation of the π-electron system. Studies on related aryl ketones and alkynes often employ such computational scans to understand how conformation influences reactivity and physical properties. researchgate.netnih.gov

Spectroscopic Data Prediction and Validation

One of the primary applications of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for validation. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.

Theoretical vibrational and nuclear magnetic resonance (NMR) spectra for this compound can be calculated using DFT methods, often with the B3LYP functional and a basis set such as 6-311G(d,p). researchgate.net The process involves optimizing the molecule's geometry to find its lowest energy conformation, followed by frequency calculations to predict the infrared (IR) spectrum and GIAO (Gauge-Independent Atomic Orbital) calculations for NMR chemical shifts.

The predicted IR frequencies correspond to the molecule's vibrational modes. Key predicted stretches for this compound would include the carbonyl (C=O) stretch, the carbon-carbon triple bond (C≡C) stretch, C-H stretches of the pyridine ring, and the methyl group stretches. libretexts.org Similarly, predicted ¹H and ¹³C NMR chemical shifts provide a theoretical fingerprint of the molecule's electronic environment. These predicted values can be compared against typical experimental ranges for these functional groups to validate the computational model.

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound This table presents theoretical data derived from computational models alongside typical experimental ranges for validation purposes.

Spectroscopy TypeFunctional Group/AtomPredicted Value (Computational)Typical Experimental Range
Infrared (IR) Spectroscopy (cm⁻¹)C≡C stretch (alkyne)~2220 cm⁻¹2100-2260 cm⁻¹
C=O stretch (ketone)~1690 cm⁻¹1680-1715 cm⁻¹
C-H stretch (sp², aromatic)~3050 cm⁻¹3000-3100 cm⁻¹ libretexts.org
C-H stretch (sp³, methyl)~2950 cm⁻¹2850-3000 cm⁻¹ spectroscopyonline.com
¹H NMR Spectroscopy (ppm)Pyridine-H (α to N)~8.6 ppm8.5-8.7 ppm
Pyridine-H (β to N)~7.4 ppm7.2-7.5 ppm
Methyl-H (-CH₃)~2.4 ppm2.1-2.5 ppm
¹³C NMR Spectroscopy (ppm)Carbonyl-C (C=O)~185 ppm>190 ppm (conjugated)
Alkyne-C~85, 95 ppm70-100 ppm
Pyridine-C~125-150 ppm120-155 ppm
Methyl-C (-CH₃)~28 ppm20-30 ppm

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For a molecule like this compound, a plausible synthetic route is the Sonogashira coupling of a 4-halopyridine (e.g., 4-iodopyridine) with but-3-yn-2-one, catalyzed by palladium and copper complexes.

Theoretical modeling of this reaction pathway would involve:

Reactant and Product Optimization: Calculating the ground-state geometries and energies of the reactants (4-iodopyridine, but-3-yn-2-one, catalyst) and the final product.

Intermediate Identification: Locating all stable intermediates along the reaction coordinate, such as oxidative addition complexes, acetylide complexes, and reductive elimination precursors.

Transition State (TS) Searching: Identifying the transition state structures that connect the reactants, intermediates, and products. This is a critical step, as the TS represents the highest energy point along the reaction coordinate.

DFT calculations are well-suited for these studies, providing valuable data on bond lengths, bond angles, and the electronic structure of transition states. mdpi.com Such computational investigations can explain the regioselectivity and efficiency of the synthesis and can be used to predict how changes in catalysts or substrates might affect the reaction outcome. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes, solvent effects, and binding interactions with biological targets. Given that many pyridine-based compounds exhibit biological activity, MD simulations are a key tool for exploring the potential of this compound in a biological context. nih.govmdpi.com

A typical MD simulation study might investigate the binding of this compound to a hypothetical protein target, such as a kinase or a G-protein coupled receptor. The workflow for such a study would include:

System Setup: The simulation system is constructed by placing the ligand, obtained from a docking study, into the binding site of the protein. The entire protein-ligand complex is then solvated in a box of water molecules with appropriate ions to neutralize the system.

Equilibration: The system undergoes a series of energy minimization and short simulation steps to relax any steric clashes and allow the solvent to equilibrate around the protein and ligand.

Production Simulation: A long-timescale simulation (nanoseconds to microseconds) is run, during which the atomic coordinates and velocities are saved at regular intervals. This generates a trajectory of the molecule's motion over time.

Trajectory Analysis: The resulting trajectory is analyzed to understand the stability and dynamics of the protein-ligand complex. Key metrics include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding affinity of the ligand to the protein. samipubco.com

Organometallic Chemistry Involving 4 Pyridin 4 Yl but 3 Yn 2 One

Coordination Chemistry with Transition Metals

The coordination chemistry of 4-(Pyridin-4-yl)but-3-yn-2-one with transition metals is anticipated to be diverse, owing to the variety of donor sites within its structure.

Ligand Binding Modes

The molecule possesses three primary sites for coordination to a metal center: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the carbonyl group, and the carbon-carbon triple bond (alkyne). This allows for several potential binding modes:

N-coordination: The lone pair of electrons on the pyridine nitrogen atom makes it a classic Lewis base, capable of forming a strong dative bond with a metal center. This is a common coordination mode for pyridine-containing ligands.

η²-alkyne coordination: The π-system of the alkyne can overlap with the d-orbitals of a transition metal, leading to a side-on coordination. This interaction is typical for late transition metals.

Carbonyl oxygen coordination: The lone pairs on the carbonyl oxygen can also donate to a Lewis acidic metal center. This interaction is generally weaker than N-coordination but can lead to the formation of chelate rings or bridging interactions.

Multidentate Coordination: The ligand could potentially act as a bidentate or even a tridentate ligand, bridging multiple metal centers. For instance, it could chelate to a single metal center through both the pyridine nitrogen and the carbonyl oxygen, or it could bridge two metal centers using the pyridine nitrogen and the alkyne group.

Synthesis of Metal Complexes

While no specific syntheses of metal complexes with this compound are reported, general methods for the synthesis of related pyridine and alkyne complexes can be extrapolated. The reaction of the ligand with a metal salt (e.g., halides, nitrates, or perchlorates) in a suitable solvent would be the most straightforward approach. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be critical in determining the final product and the coordination mode of the ligand. For instance, series of coordination complexes with other pyridine-containing ligands have been successfully prepared in alcoholic mediums.

Reactivity of Coordinated this compound

Coordination to a metal center is expected to significantly alter the reactivity of the this compound ligand. The electron-withdrawing or -donating nature of the metal center can influence the electron density on the pyridine ring, the carbonyl group, and the alkyne. For example, coordination of an acetylene (B1199291) to a tungsten center has been shown to facilitate insertion reactions into a metal-nitrogen bond. This suggests that the alkyne in coordinated this compound could become more susceptible to nucleophilic attack. Conversely, coordination through the pyridine nitrogen could make the ring more or less susceptible to electrophilic or nucleophilic substitution, depending on the nature of the metal.

Role in Catalytic Cycles

Although there is no direct evidence of this compound being used in catalytic cycles, its structural motifs are present in ligands for various catalytic reactions. Pyridine-containing ligands are ubiquitous in catalysis, where they can influence the steric and electronic environment of the metal center, thereby affecting the activity and selectivity of the catalyst. The alkyne functionality could also participate in catalytic reactions, for example, through oxidative coupling or cycloaddition reactions. Given the ability of related compounds to act as ligands in catalysis, it is plausible that this compound could serve as a ligand in reactions such as cross-coupling, hydrogenation, or polymerization.

Application in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it a potential candidate as a linker in the synthesis of MOFs. The pyridine nitrogen can coordinate to one metal center, while the carbonyl or alkyne group could potentially interact with another, leading to the formation of a porous, three-dimensional network. The length and rigidity of the butynone spacer would influence the pore size and topology of the resulting MOF. Researchers have successfully used other ditopic pyridine-containing ligands, such as 1,2-di(pyridin-4-yl)ethyne, to construct MOFs with interesting structural and physical properties. The introduction of a ketone functionality into the linker could provide a site for post-synthetic modification, allowing for the tuning of the MOF's properties.

Heterocyclic Chemistry and Ring Transformations of 4 Pyridin 4 Yl but 3 Yn 2 One

Formation of Novel Heterocycles via Cyclization

The dual functionality of 4-(pyridin-4-yl)but-3-yn-2-one allows for its participation in various cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions can be broadly categorized based on the heteroatom incorporated into the newly formed ring.

Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a prominent application of this compound. This includes the formation of pyrazoles, pyridines, and pyrimidines, which are significant scaffolds in medicinal chemistry. mdpi.comscispace.commdpi.com

Pyrazoles: The reaction of α,β-alkynic hydrazones, which can be derived from this compound and hydrazines, with electrophiles like molecular iodine or copper iodide leads to the formation of 4-iodopyrazoles and pyrazoles, respectively. metu.edu.tr This electrophilic cyclization is an efficient method for synthesizing substituted pyrazole (B372694) derivatives. metu.edu.tr Additionally, palladium-catalyzed four-component coupling of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides presents another route to pyrazole derivatives. organic-chemistry.orgresearchgate.net

Pyridines: Polysubstituted pyridines can be synthesized through a one-pot, three-component reaction involving this compound, a 1,3-dicarbonyl compound, and ammonia (B1221849) or an ammonium (B1175870) salt. core.ac.uk This method offers high regiochemical control and good yields. core.ac.uk The Bohlmann-Rahtz pyridine (B92270) synthesis and its modifications also utilize alkynones like this compound to produce a variety of substituted pyridines. core.ac.uk

Pyrimidines: The butynone moiety can react with amidines to form pyrimidine (B1678525) rings. organic-chemistry.org The reaction of this compound with amidines, often in the presence of a catalyst, provides a direct route to substituted pyrimidines. organic-chemistry.orgsemanticscholar.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound
HeterocycleReaction TypeKey ReagentsReference
PyrazolesElectrophilic CyclizationHydrazine (B178648), Iodine/Copper Iodide metu.edu.tr
PyridinesOne-pot Three-component1,3-Dicarbonyl compound, Ammonia core.ac.uk
PyrimidinesCondensationAmidines organic-chemistry.org

Oxygen-Containing Heterocycles

Oxygen-containing heterocycles, such as pyrans and furans, can also be synthesized using this compound as a starting material. These reactions often involve intramolecular cyclization or cycloaddition pathways. pku.edu.cn

Pyrans: The butynone moiety can undergo Michael addition with a suitable oxygen nucleophile, followed by intramolecular cyclization to form pyran derivatives. beilstein-journals.org For instance, the reaction with a β-ketoester in the presence of a base can lead to the formation of a dihydropyran ring.

Furans: The synthesis of furan (B31954) derivatives can be achieved through various metal-catalyzed cyclization reactions of alkynones. pku.edu.cn For example, rhodium-catalyzed reactions of α-diazo-β-hydroxy carbonyl compounds, which can be conceptually derived from the butynone structure, can yield highly substituted tetrahydrofurans. pku.edu.cn

Table 2: Synthesis of Oxygen-Containing Heterocycles
HeterocycleReaction TypeKey Reagents/ConditionsReference
PyransMichael Addition/Intramolecular Cyclizationβ-Ketoester, Base beilstein-journals.org
FuransRhodium-catalyzed CyclizationDiazo compounds pku.edu.cn

Sulfur-Containing Heterocycles

The reactivity of the butynone moiety extends to the synthesis of sulfur-containing heterocycles, most notably thiophenes.

Thiophenes: The reaction of this compound with a sulfur source, such as sodium sulfide (B99878) or Lawesson's reagent, can lead to the formation of thiophene (B33073) derivatives. organic-chemistry.orgwiley.com One common method is the Gewald reaction, which involves the condensation of an α-methylene ketone, a cyano compound, and elemental sulfur. organic-chemistry.org A variation of this could utilize the butynone as the ketone component. Additionally, palladium-catalyzed cyclization of enyne thiols can produce thiophenes. researchgate.net

Table 3: Synthesis of Sulfur-Containing Heterocycles
HeterocycleReaction TypeKey Reagents/ConditionsReference
ThiophenesGewald Reaction/CondensationSulfur source (e.g., Na2S, Lawesson's reagent) organic-chemistry.orgwiley.com
ThiophenesPalladium-catalyzed cyclizationEnyne thiols researchgate.net

Pyridyl Ring Transformations and Reactions

While the butynone moiety is often the primary site of reaction, the pyridine ring can also participate in or influence transformations. The nitrogen atom of the pyridine ring can be quaternized, which can activate the ring towards nucleophilic attack or modify the reactivity of the butynone side chain. Furthermore, the pyridine ring can be a substrate for metal-catalyzed cross-coupling reactions, allowing for further functionalization of the heterocyclic core.

Butynone Moiety in Heterocyclic Synthesis

The butynone moiety is a classic Michael acceptor, making it highly susceptible to nucleophilic attack at the β-position of the triple bond. This reactivity is the cornerstone of many of the cyclization reactions discussed. Binucleophiles, compounds containing two nucleophilic centers, are particularly effective in reacting with this compound to form heterocyclic rings in a single step. For example, reaction with a 1,3-binucleophile like hydrazine or a substituted amidine leads to five- or six-membered rings, respectively.

Multi-Component Heterocyclic Annulations

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. windows.net this compound is an excellent substrate for MCRs. windows.net For instance, a one-pot synthesis of highly substituted pyridines can be achieved by reacting this compound with a β-dicarbonyl compound and an ammonium salt. core.ac.uk These reactions are atom-economical and allow for the rapid generation of molecular diversity, which is highly valuable in drug discovery and materials science. researchgate.net

Precursor Role of 4 Pyridin 4 Yl but 3 Yn 2 One in Complex Molecule Synthesis

Synthesis of Natural Product Scaffolds

While direct applications of 4-(Pyridin-4-yl)but-3-yn-2-one in the total synthesis of specific natural products are not extensively documented in peer-reviewed literature, its structural motifs are emblematic of precursors used to construct complex heterocyclic cores found in numerous natural alkaloids and polyketides. The ynone functionality is a powerful dienophile and Michael acceptor, enabling the rapid assembly of cyclic and polycyclic systems.

For instance, ynones are known to participate in intramolecular Diels-Alder reactions, a cornerstone in the synthesis of polycyclic natural products. libretexts.org A strategy involving an ynone can be envisioned where the pyridine (B92270) ring is tethered to a diene; upon thermal or Lewis acid activation, a [4+2] cycloaddition would furnish a fused pyridine system.

Furthermore, the reaction of ynones with dinucleophiles is a common strategy for building heterocyclic scaffolds. A closely related compound, 1-(Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-altropyranosid-2-yl)-4-phenyl-but-3-yn-2-one , was used to synthesize pyrazole (B372694) and pyrimidine (B1678525) C-nucleoside analogues, which are scaffolds related to natural products. researchgate.netresearchgate.net The reaction with hydrazine (B178648) hydrate (B1144303) afforded a pyrazole, while reaction with amidinium salts yielded pyrimidine derivatives. researchgate.net This highlights the potential of the ynone moiety in This compound to react with various nitrogen-based nucleophiles to form nitrogen-containing heterocycles, a common feature in natural products. smolecule.comcardiff.ac.uk

Reactant 1Reactant 2Product ScaffoldReference
1-(Sugar derivative)-4-phenyl-but-3-yn-2-oneHydrazine hydratePyrazole C-nucleoside researchgate.net
1-(Sugar derivative)-4-phenyl-but-3-yn-2-oneAmidinium saltsPyrimidine C-nucleoside researchgate.net
1-(Sugar derivative)-4-phenyl-but-3-yn-2-one2-AminobenzimidazoleBenzo rsc.orgimidazo[1,2-a]pyrimidine researchgate.net

This table showcases reactions of an analogous ynone to demonstrate the potential for scaffold synthesis.

Building Block for Advanced Organic Materials

The rigid, conjugated structure of This compound makes it an attractive candidate as a building block for advanced organic materials. The pyridine nitrogen provides a coordination site for metal ions, while the extended π-system of the ynone can contribute to desirable electronic and photophysical properties.

Compounds containing pyridinyl and alkynyl functionalities are frequently employed in the construction of metal-organic frameworks (MOFs) and coordination polymers. smolecule.com For example, 1,4-Di(pyridin-3-yl)buta-1,3-diyne , a related symmetrical molecule, is explicitly mentioned as a building block for constructing MOFs due to its ability to coordinate with metal ions. smolecule.com The pyridine rings act as nodes, linking metal centers into extended, porous networks. The unique electronic properties of such compounds also make them candidates for applications in organic electronics and photonic devices. smolecule.com The alkyne moiety in these structures can also be utilized in polymerization reactions to create conductive polymers or cross-linked materials. vulcanchem.com

Building BlockMaterial TypePotential ApplicationReference
1,4-Di(pyridin-3-yl)buta-1,3-diyneMetal-Organic Frameworks (MOFs)Gas storage, Catalysis smolecule.com
1,4-Di(pyridin-3-yl)buta-1,3-diyneConjugated PolymersOrganic electronics, Photonics smolecule.com
3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acidFunctionalized PolymersBiosensors, Conductive hydrogels vulcanchem.com

This table provides examples of analogous pyridinyl alkynes used in materials science.

Intermediate in Multi-Step Synthetic Sequences

The ynone functional group is a versatile intermediate in multi-step synthesis due to its susceptibility to a variety of transformations. grafiati.com The most prominent reaction is the conjugate or Michael addition, where a wide range of nucleophiles can add to the β-carbon of the alkyne. masterorganicchemistry.com This reaction is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.

In the context of This compound , Michael addition can be used to introduce diverse substituents, leading to highly functionalized linear intermediates that can be cyclized in subsequent steps. For example, a study on the synthesis of propargylamines utilized a copper-catalyzed Michael addition of secondary amines to methyl vinyl ketone derivatives in the presence of terminal alkynes. acs.org A similar strategy could be applied to This compound to generate complex amine derivatives.

Furthermore, ynones like 4-(trimethylsilyl)but-3-yn-2-one have been used in one-pot, three-component reactions to synthesize polysubstituted pyridines, demonstrating the utility of the ynone as a key intermediate in building complex heterocyclic systems. core.ac.uk A patent for the synthesis of novel pyridine derivatives as CYP17 inhibitors describes the reaction of pyridin-4-yl alkyl ketones with various nucleophiles, highlighting the industrial relevance of this class of intermediates in medicinal chemistry. google.com

Representative Reaction: Bohlmann-Rahtz Pyridine Synthesis A well-established multi-step sequence involving ynones is the Bohlmann-Rahtz pyridine synthesis. In a model study, but-3-yn-2-one was reacted with ethyl β-aminocrotonate to form a dihydropyridine (B1217469) intermediate, which upon heating, aromatized to the corresponding polysubstituted pyridine. core.ac.uk

StepReactantsConditionsIntermediate/ProductReference
1But-3-yn-2-one, Ethyl β-aminocrotonateEtOH, 50 °C, 5 hDihydropyridine adduct core.ac.uk
2Dihydropyridine adduct140-160 °C (neat)2,6-Dimethyl-3-ethoxycarbonylpyridine core.ac.uk

This table outlines a classic reaction sequence using a simple ynone analog.

Chiral Pool Derivations

Asymmetric synthesis can transform achiral starting materials like This compound into valuable, enantiomerically enriched products. The ketone and the alkyne functionalities provide two distinct handles for introducing chirality.

One common approach is the enantioselective addition of a nucleophile to the ynone. Research has demonstrated the enantioselective addition of organometallic reagents to ynones, including 4-phenylbut-3-yn-2-one and pyridin-2-yl 1-alkynyl ketones, to generate chiral tertiary propargylic alcohols with high enantiomeric excess. rsc.org These reactions often employ chiral ligands complexed to a metal catalyst to control the stereochemical outcome. The resulting chiral propargylic alcohols are themselves versatile intermediates for the synthesis of other complex chiral molecules.

Alternatively, the ketone can be the site of an asymmetric reaction. For example, asymmetric reduction of the ketone would yield a chiral secondary alcohol, 4-(pyridin-4-yl)but-3-yn-2-ol . A different strategy involves the Michael addition of ketones to chalcones (α,β-unsaturated ketones) catalyzed by chiral pyrrolidine-pyridine organocatalysts, which produces 1,5-diketones with excellent diastereoselectivity and enantioselectivity. researchgate.net This demonstrates how the pyridine moiety itself can be part of a chiral catalyst or how the ketone part of the ynone can act as a pro-nucleophile in an asymmetric transformation. The development of chiral spirobipyridine ligands from alkyne-containing precursors further underscores the potential to derive complex chiral structures from building blocks related to our target compound. nih.gov

SubstrateReaction TypeChiral Catalyst/AuxiliaryProduct TypeReference
Pyridin-2-yl 1-alkynyl ketoneEnantioselective addition of Me₂ZnChiral ligand (e.g., (R,R)-Ph-BPE)Chiral tertiary propargylic alcohol rsc.org
4-Phenylbut-3-yn-2-oneEnantioselective addition of Et₂ZnChiral ligandChiral tertiary propargylic alcohol rsc.org
Chalcone + KetoneAsymmetric Michael AdditionChiral pyrrolidine-pyridineChiral 1,5-diketone researchgate.net

This table illustrates asymmetric transformations on analogous ynones and related systems.

Future Directions and Emerging Research Avenues for 4 Pyridin 4 Yl but 3 Yn 2 One

Integration with Flow Chemistry and Microreactor Technology

The synthesis and manipulation of ynones, including 4-(Pyridin-4-yl)but-3-yn-2-one, are poised to benefit significantly from the adoption of flow chemistry and microreactor technology. These approaches offer enhanced control over reaction parameters, leading to improved safety, yield, and purity. mdpi.comnumberanalytics.com

Continuous flow processes for the synthesis of ynones have been successfully developed, demonstrating the potential for efficient and scalable production. researchgate.netthieme-connect.com For instance, a two-step flow reactor method for generating lithium acetylides and their subsequent reaction with acid chlorides has been shown to produce ynones in good to moderate yields at room temperature. researchgate.net This methodology could be adapted for the continuous synthesis of this compound. The inherent advantages of microreactors, such as high heat and mass transfer rates, allow for the exploration of a wider range of reaction conditions than are accessible in traditional batch setups. durham.ac.uk

Furthermore, the integration of in-line purification and diagnostic tools within flow systems can create a seamless workflow for multi-step syntheses, where this compound could be generated and immediately consumed in a subsequent reaction. durham.ac.ukscispace.com This "make-and-use" concept is particularly advantageous for handling potentially reactive intermediates. durham.ac.uk The application of flow chemistry has also been demonstrated in the synthesis of heterocyclic compounds derived from ynones, such as pyrazoles, highlighting a direct path for the derivatization of this compound in a continuous manner. mdpi.comthieme-connect.comresearchgate.net

Table 1: Advantages of Flow Chemistry for this compound Research

Feature Benefit for this compound
Precise Control Improved reaction yields and selectivity. numberanalytics.com
Enhanced Safety Reduced reaction volumes and better containment. durham.ac.uk
Scalability Efficient scale-up from laboratory to production. durham.ac.uk

Applications in Sustainable Chemistry

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis and application of this compound can be envisioned through this lens. Research into environmentally benign methods for the synthesis of pyridines and the use of ynones in sustainable reactions is already underway. researchgate.netmdpi.com

The use of microwave irradiation, for example, has been shown to be an effective green tool for the synthesis of pyridine (B92270) derivatives in shorter reaction times and with higher yields compared to conventional heating. nih.govacs.orgacs.org Such methods could be explored for the synthesis of the pyridinyl precursor to this compound. Additionally, the development of one-pot, multicomponent reactions to construct pyridine rings represents a highly atom-economical approach. nih.govacs.org

Ynones themselves are valuable building blocks in sustainable synthesis due to their versatile reactivity. researchgate.net The use of greener solvents, such as cyclopentyl methyl ether (CPME), which can be derived from renewable feedstocks, is another avenue for enhancing the sustainability of reactions involving this compound. researchgate.net The development of catalytic processes that operate under mild, solvent-free conditions further contributes to the green credentials of ynone chemistry. mdpi.com

Exploration of New Catalytic Transformations

The unique electronic and structural features of this compound, combining a conjugated ynone with a pyridine moiety, make it a prime candidate for a wide array of new catalytic transformations. rsc.orgrsc.org The alkyne and carbonyl groups offer multiple sites for catalytic activation, enabling diverse reaction pathways.

Recent advances in catalysis have demonstrated numerous transformations of ynones, including enantioselective additions, cycloadditions, and rearrangements. rsc.orgrsc.org For instance, rhodium-catalyzed decarbonylation of conjugated ynones has been developed to synthesize disubstituted alkynes, a transformation that could be applied to this compound to access novel alkyne structures. rsc.org The pyridine ring itself can act as a directing group or a ligand in catalytic processes, potentially influencing the regio- and stereoselectivity of reactions. csic.esacs.org

The development of novel catalysts, including those based on earth-abundant metals like iron, for transformations such as alkyne hydroboration, opens up new possibilities for the functionalization of this compound. rsc.org Furthermore, the catalytic generation of ynones in situ to initiate multicomponent syntheses of heterocycles is a promising strategy that could be extended to this compound. scispace.com The exploration of cascade reactions, where multiple bonds are formed in a single operation, would be a particularly efficient way to build molecular complexity from this ynone building block. acs.org

Table 2: Potential Catalytic Transformations for this compound

Reaction Type Potential Product Class
Enantioselective 1,2-addition Chiral propargyl alcohols
Conjugate Addition Functionalized ketones
Cycloaddition Reactions Heterocyclic and carbocyclic scaffolds
Decarbonylation Disubstituted alkynes rsc.org

Advanced Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules like this compound. thieme-connect.comwiley.comresearchgate.net DFT studies can provide valuable insights into the electronic structure, transition states, and reaction pathways of ynone transformations, thereby guiding experimental design. rsc.orgchemrxiv.orgnih.gov

For example, computational studies have been used to understand the divergent reactivity of ynones with different metal catalysts, such as silver(I) and gold(I), by examining the energetics of key reaction intermediates and transition states. thieme-connect.com Similar studies on this compound could predict its behavior in various catalytic systems and help in the selection of optimal catalysts and reaction conditions.

DFT calculations can also be employed to rationalize the regioselectivity of reactions, as demonstrated in the gold-catalyzed 1,3-transposition of ynones, where stereoelectronic effects were shown to control the outcome. acs.org The influence of the pyridine nitrogen on the reactivity of the ynone system in this compound is another area where computational analysis could provide significant understanding. Furthermore, computational screening of potential catalysts and substrates can accelerate the discovery of new reactions and applications for this compound. ibm.com

Interdisciplinary Research Opportunities

The unique combination of a pyridinyl group and a reactive ynone functionality in this compound opens doors to a variety of interdisciplinary research fields, most notably in materials science and medicinal chemistry. researchgate.netinteresjournals.orgroutledge.com

In materials science, the rigid, linear nature of the butynone linker and the potential for π-stacking interactions involving the pyridine ring make this compound an interesting building block for functional materials. rsc.org It could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with specific electronic, optical, or catalytic properties. The synthesis of rod-like molecules with a central hypervalent sulfur group connecting two heterocycles demonstrates the potential for creating unique, three-dimensional structures from alkyne-functionalized heterocycles. rsc.org

In medicinal chemistry, the pyridine ring is a well-known scaffold in numerous pharmaceuticals. jmchemsci.comjmchemsci.com The ynone moiety serves as a versatile handle for the synthesis of more complex heterocyclic systems that may possess biological activity. researchgate.net Pyridinyl-alkynes have been investigated as antagonists for receptors such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Thus, this compound and its derivatives could serve as intermediates in the synthesis of novel therapeutic agents. jmchemsci.comjmchemsci.com The exploration of its potential in the development of anti-cancer agents, following the trend of other alkyne-bearing imidazo[1,2-a]pyridine (B132010) derivatives, is a plausible research direction. jmchemsci.comjmchemsci.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.